Hsp90 ATPase Inhibitory Potency: 2-Bromo-Benzamide vs. 3-Dimethylamino-Benzamide Substituent Effect in the Tetrahydroindazolyl Series
The 2-bromo substituent on the benzamide ring of CAS 1797623-75-6 is a critical determinant of Hsp90 binding affinity. In the Esanex patent WO2016040809A1, compounds bearing an ortho-bromo benzamide moiety (including the target compound) are explicitly claimed as Hsp90 inhibitors, whereas analogous compounds with a 3-dimethylamino substituent on the benzamide ring are structurally and functionally distinct, exhibiting altered Hsp90 ATPase inhibition profiles [1]. The patent provides functional Hsp90 inhibition data for representative 2-bromobenzamide tetrahydroindazoles, establishing that the ortho-bromine atom is required for potent chaperone inhibition; replacement with a dimethylamino group (as in the direct comparator 3-(dimethylamino)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide) is expected to reduce Hsp90 inhibitory potency based on the disclosed SAR trend [1].
| Evidence Dimension | Hsp90 ATPase inhibition (functional potency requirement disclosed in patent SAR) |
|---|---|
| Target Compound Data | 2-Bromo substitution at benzamide ortho position (CAS 1797623-75-6) – claimed as Hsp90 inhibitor scaffold in WO2016040809A1 |
| Comparator Or Baseline | 3-(Dimethylamino)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide (3-dimethylamino substitution; no bromine) |
| Quantified Difference | Qualitative SAR trend: ortho-bromo benzamide required for Hsp90 inhibition; dimethylamino substitution alters electronic and steric profile, predicted to diminish Hsp90 affinity |
| Conditions | Hsp90 ATPase biochemical assay as described in WO2016040809A1; representative compounds from the indazolylbenzamide series |
Why This Matters
Procurement of the 3-dimethylamino analog instead of the 2-bromo compound would likely yield a molecule with reduced or absent Hsp90 inhibitory activity, invalidating experiments designed around Hsp90-dependent mechanisms.
- [1] Hughes PF, et al. (Esanex, Inc.). Indazolyl- and indolyl-benzamide derivatives. PCT International Application WO2016040809A1, published March 24, 2016. View Source
